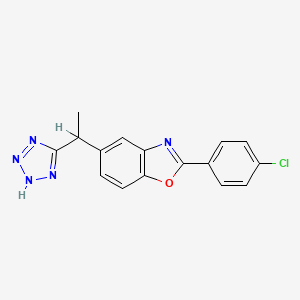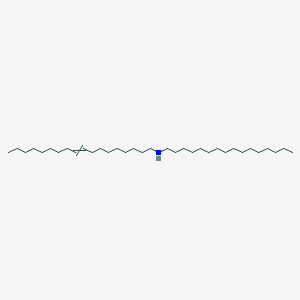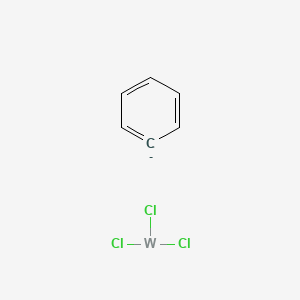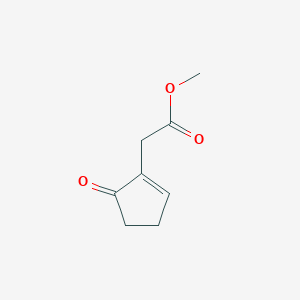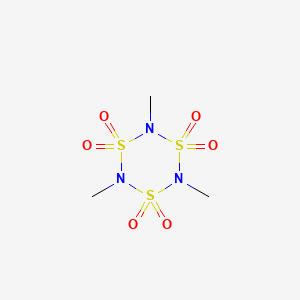
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone is a complex organic compound characterized by its unique structure and properties This compound belongs to the class of trithiatriazinanes, which are known for their sulfur-containing heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methyl groups and sulfur atoms in the compound can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone involves its interaction with specific molecular targets and pathways. The sulfur atoms in its structure can form bonds with metal ions or other reactive species, influencing various biochemical and chemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trimethyl-1,3,5-trithiane: Another sulfur-containing heterocycle with similar structural features.
2,4,6-Trimethyl-1,3,5-triazine: A nitrogen-containing analog with comparable properties.
2,4,6-Trimethyl-1,3,5-trithiazine: A compound with both sulfur and nitrogen atoms in its ring structure.
Uniqueness
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone stands out due to its unique combination of sulfur atoms and methyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
54153-68-3 |
|---|---|
Fórmula molecular |
C3H9N3O6S3 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-1,3,5,2,4,6-trithiatriazinane 1,1,3,3,5,5-hexaoxide |
InChI |
InChI=1S/C3H9N3O6S3/c1-4-13(7,8)5(2)15(11,12)6(3)14(4,9)10/h1-3H3 |
Clave InChI |
WQNZCZAGKQMPMM-UHFFFAOYSA-N |
SMILES canónico |
CN1S(=O)(=O)N(S(=O)(=O)N(S1(=O)=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
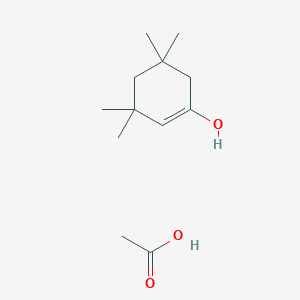
silane](/img/structure/B14630402.png)
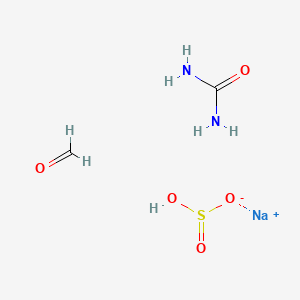

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
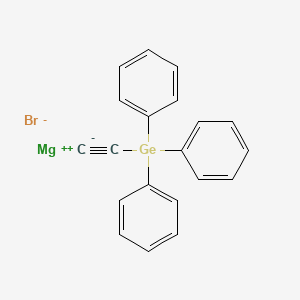
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
